Bromocyclohexane

Catalog No.
S661048
CAS No.
108-85-0
M.F
C6H11Br
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclohexane

CAS Number

108-85-0

Product Name

Bromocyclohexane

IUPAC Name

bromocyclohexane

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AQNQQHJNRPDOQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Br

Solubility

0.01 M

Synonyms

1-Bromocyclohexane; Cyclohexyl Bromide; NSC 11207

Canonical SMILES

C1CCC(CC1)Br

Researchers have utilized Bromocyclohexane to study the ionization energies of these two isomers using a technique called vacuum ultraviolet mass-analyzed threshold ionization spectroscopy []. This technique allows for the precise measurement of the minimum energy required to remove an electron from a molecule. By comparing the ionization energies of the equatorial and axial conformations, researchers gain insights into the subtle differences in their electronic structures and stabilities [].

Other Potential Applications:

While the study of conformational isomers remains the primary application of Bromocyclohexane in scientific research, limited studies suggest other potential uses:

  • Inclusion complexes: Research suggests Bromocyclohexane can form inclusion complexes with specific molecules like 9,9′-bianthryl, potentially finding application in areas like drug delivery or separation science [].
  • Alkylation reactions: One study explored the use of Bromocyclohexane in the alkylation reaction of para-xylene, a process used to create specific hydrocarbons.

Bromocyclohexane is an organic compound with the molecular formula C₆H₁₁Br, commonly known as cyclohexyl bromide. It is a colorless to light yellow liquid with a boiling point of approximately 166-167 °C and a density of 1.324 g/mL at 25 °C . This compound is classified as a secondary alkyl halide, which means that the bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Bromocyclohexane exhibits moderate solubility in organic solvents such as ethanol, ether, and acetone but is insoluble in water .

Bromocyclohexane is a flammable liquid (flash point 62 °C) and can irritate the skin, eyes, and respiratory system. It is also considered a suspected carcinogen. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling bromocyclohexane.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
Due to its ability to dissolve a wide range of organic compounds.
  • Alkylating Agent: Its properties as an alkylating agent make it useful in synthetic organic chemistry for creating complex molecules through cross-coupling reactions .
  • Refractive Index Matching: It is utilized in confocal microscopy to match the refractive index of materials like polymethyl methacrylate (PMMA), aiding in optical studies .
  • Bromocyclohexane can be synthesized through several methods:

    • Free Radical Bromination: This method involves the reaction of cyclohexane with bromine under UV light or heat, leading to the formation of bromocyclohexane as a primary product .
    • Reaction of Cyclohexanol with Hydrobromic Acid: Cyclohexanol can react with hydrobromic acid to produce bromocyclohexane. This reaction typically involves protonation of the alcohol followed by nucleophilic substitution by bromide ions .
    • From Cyclohexene: Bromocyclohexane can also be synthesized by adding bromine to cyclohexene through an electrophilic addition reaction .

    Studies involving bromocyclohexane often focus on its interactions with other chemical species. For instance:

    • Research has shown that bromocyclohexane can form inclusion complexes with certain aromatic compounds, which may influence its reactivity and solubility properties .
    • Its interaction with nucleophiles during substitution reactions provides insights into mechanisms of reactivity in secondary alkyl halides.

    Bromocyclohexane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

    CompoundMolecular FormulaUnique Characteristics
    CyclobutaneC₄H₈A cyclic alkane that does not contain halogens; smaller ring structure.
    1-BromopropaneC₃H₇BrA primary alkyl halide; more reactive towards nucleophilic substitution than secondary halides like bromocyclohexane.
    1-Bromo-2-methylpropaneC₅H₁₁BrContains branching; differs in reactivity patterns compared to bromocyclohexane due to steric effects.
    1-BromobutaneC₄H₉BrAnother primary alkyl halide; exhibits different physical properties and reactivity compared to bromocyclohexane.

    Bromocyclohexane's unique feature lies in its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary alkyl halides.

    Traditional Bromination Approaches

    The classical method for synthesizing bromocyclohexane involves the free radical bromination of cyclohexane using molecular bromine (Br₂) under ultraviolet (UV) light or thermal initiation. This reaction proceeds via a chain mechanism:

    • Initiation: UV light cleaves Br₂ into bromine radicals (Br- ).
    • Propagation: A bromine radical abstracts a hydrogen atom from cyclohexane, generating a cyclohexyl radical, which subsequently reacts with Br₂ to form bromocycloclohexane and another Br- .
    • Termination: Radical recombination halts the chain reaction.

    This method, while straightforward, often yields a mixture of regioisomers due to the non-selective nature of radical intermediates. For example, allylic bromination of cyclohexene under UV light predominantly produces 3-bromocyclohexene as the major product.

    Optimized Protocols for Enhanced Yield

    Recent advancements have focused on improving the efficiency of bromocyclohexane synthesis. Lewis acid catalysts, such as aluminum bromide (AlBr₃) and iron bromide (FeBr₃), facilitate bromination by polarizing Br₂ and lowering activation energy. A notable protocol involves:

    • Catalyst: AlBr₃ (1–5 mol%).
    • Conditions: 80–100°C in carbon tetrachloride (CCl₄).
    • Yield: >90% purity.

    This method minimizes side reactions and enhances regioselectivity compared to uncatalyzed radical pathways.

    Free Radical Bromination Techniques

    Modern free radical techniques employ controlled initiators to improve selectivity. For instance, N-bromosuccinimide (NBS) in the presence of light generates bromine radicals selectively, reducing over-bromination. Key parameters include:

    • Solvent: Non-polar media (e.g., CCl₄) to stabilize radicals.
    • Temperature: 25–60°C to balance reaction rate and selectivity.

    Despite these improvements, radical bromination remains less selective than ionic methods, often requiring post-synthesis purification.

    Catalytic and Acid-Mediated Synthesis

    Acid-mediated bromination leverages Lewis acids to activate Br₂ for electrophilic substitution. For example, AlBr₃ coordinates with Br₂, generating a bromonium ion (Br⁺) that attacks cyclohexane’s C–H bonds. This method is particularly effective for synthesizing bromocyclohexane derivatives, such as 2-bromo-5,5-dimethylcyclohexane-1,3-dione, with >75% yield under mild conditions.

    E2 Elimination Pathways

    The E2 (elimination bimolecular) mechanism is a concerted process in which a base abstracts a β-hydrogen while the leaving group (bromide) departs, forming a double bond. For bromocyclohexane, this reaction typically proceeds under strongly basic conditions, such as with potassium hydroxide in ethanol at reflux [1] [2]. The bimolecular nature of the reaction is evidenced by its second-order kinetics, depending on both the substrate and base concentrations [3].

    The stereochemical requirement for anti-periplanar alignment of the β-hydrogen and leaving group is critical. In bromocyclohexane, this necessitates the bromine atom occupying an axial position in the chair conformation, allowing the β-hydrogen to adopt a parallel but opposite orientation (180° dihedral angle) [2] [3]. This axial positioning is energetically disfavored due to 1,3-diaxial repulsions but becomes accessible through ring-flipping dynamics. The transition state involves partial bond formation between the base and β-hydrogen, simultaneous C–Br bond cleavage, and π-bond formation (Figure 1) [1].

    $$
    \text{Bromocyclohexane} + \text{HO}^- \rightarrow \text{Cyclohexene} + \text{H}_2\text{O} + \text{Br}^-
    $$

    Table 1: Key Parameters for E2 Elimination of Bromocyclohexane

    ParameterValue/Observation
    BasePotassium hydroxide
    SolventEthanol
    TemperatureReflux (~78°C)
    Reaction Time45–60 minutes
    Major ProductCyclohexene (83°C boiling point)

    The regioselectivity of E2 elimination in bromocyclohexane is uncomplicated due to the symmetry of the cyclohexane ring, yielding a single alkene product. However, in substituted analogs, steric effects and base size influence product distribution [3].

    E1 Carbocation-Driven Processes

    E1 (elimination unimolecular) mechanisms involve a two-step process: initial heterolytic cleavage of the C–Br bond to form a carbocation, followed by base-assisted deprotonation to generate the alkene. While E1 is more common in tertiary substrates due to carbocation stability, bromocyclohexane’s secondary carbocation can participate under specific conditions, such as in polar protic solvents (e.g., water or ethanol) with weak bases [5].

    The rate-determining step is carbocation formation, which is independent of base concentration. For bromocyclohexane, this step is less favorable compared to tertiary analogs, as secondary carbocations are higher in energy. Consequently, competing pathways like SN1 substitution or carbocation rearrangements may occur [5]. For example, the cyclohexyl carbocation may undergo hydride shifts to form more stable tertiary carbocations, though this is less prevalent in rigid cyclic systems [3].

    $$
    \text{Bromocyclohexane} \rightarrow \text{Cyclohexyl carbocation} + \text{Br}^- \quad (\text{slow})
    $$
    $$
    \text{Cyclohexyl carbocation} + \text{base} \rightarrow \text{Cyclohexene} + \text{H-base}^+ \quad (\text{fast})
    $$

    Table 2: Comparison of E1 and E2 Mechanisms for Bromocyclohexane

    FeatureE2 PathwayE1 Pathway
    MechanismConcertedStepwise
    Base StrengthStrong (e.g., HO⁻)Weak (e.g., H₂O)
    SolventPolar aproticPolar protic
    Carbocation IntermediateAbsentPresent
    StereochemistryAnti-periplanar requirementNo strict geometric requirement

    Conformational Influences on Reactivity

    The chair conformation of bromocyclohexane dictates its reactivity in elimination reactions. At room temperature, the ring undergoes rapid interconversion between chair conformers, with the bromine atom predominantly equatorial to minimize 1,3-diaxial strain [2] [3]. However, the small population of axial conformers enables E2 elimination. The energy barrier for ring flipping (~42 kJ/mol) ensures sufficient axial conformer availability at elevated temperatures [2].

    Substituents dramatically alter reactivity. For instance, in trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group locks the cyclohexane ring in a conformation where bromine is axial, accelerating E2 elimination. In contrast, the cis-isomer forces bromine into an equatorial position, rendering elimination negligible [2]. This principle underscores the interplay between steric effects and conformational mobility in determining reaction rates.

    Electrophilic Addition Mechanisms

    While bromocyclohexane is primarily associated with elimination, it can participate in electrophilic addition under controlled conditions. For example, in the presence of strong electrophiles like bromine (Br₂), the compound may undergo allylic bromination via a radical mechanism. However, such reactions are less common due to the stability of the C–Br bond and the preference for elimination pathways [4].

    In acid-catalyzed hydration, bromocyclohexane could theoretically form cyclohexanol, but this pathway is overshadowed by competing E1 elimination. The rigidity of the cyclohexane ring further disfavors addition, as planar transition states required for electrophilic attack are geometrically constrained [3].

    XLogP3

    3.2

    Boiling Point

    166.2 °C

    LogP

    3.2 (LogP)

    Melting Point

    -56.5 °C

    UNII

    YA0UMS4RNY

    GHS Hazard Statements

    Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    108-85-0

    Wikipedia

    Cyclohexyl bromide

    General Manufacturing Information

    Cyclohexane, bromo-: ACTIVE

    Dates

    Modify: 2023-08-15
    Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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